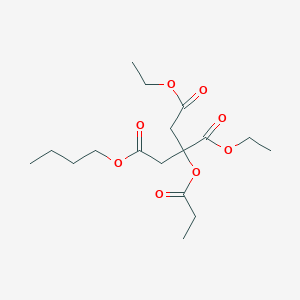
2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene is an organic compound characterized by a naphthalene core substituted with a cyclohexylidenemethyl group and an ethynyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene typically involves the following steps:
Formation of the Cyclohexylidenemethyl Intermediate: This step involves the reaction of cyclohexanone with a suitable aldehyde under basic conditions to form the cyclohexylidenemethyl intermediate.
Ethynylation: The intermediate is then subjected to ethynylation using ethynylating agents such as acetylene gas or ethynyl lithium under controlled conditions to introduce the ethynyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the ethynyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring are replaced by other substituents using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents, solvents like dichloromethane or toluene.
Major Products:
Oxidation Products: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives with ethyl groups.
Substitution Products: Substituted naphthalene derivatives with various functional groups.
科学的研究の応用
2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The specific pathways affected by the compound depend on its structural features and the nature of its interactions with molecular targets. These pathways may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
2-(Cyclohexylidenemethyl)-1-ethynylbenzene: Similar structure but with a benzene core instead of a naphthalene core.
2-(Cyclohexylidenemethyl)-1-ethynylphenanthrene: Similar structure but with a phenanthrene core.
Uniqueness: 2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to its benzene and phenanthrene analogs
特性
CAS番号 |
819871-42-6 |
|---|---|
分子式 |
C19H18 |
分子量 |
246.3 g/mol |
IUPAC名 |
2-(cyclohexylidenemethyl)-1-ethynylnaphthalene |
InChI |
InChI=1S/C19H18/c1-2-18-17(14-15-8-4-3-5-9-15)13-12-16-10-6-7-11-19(16)18/h1,6-7,10-14H,3-5,8-9H2 |
InChIキー |
LEEMLJHXJGRDJO-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C=CC2=CC=CC=C21)C=C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]-](/img/structure/B15159905.png)





![Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B15159930.png)


![[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane](/img/structure/B15159964.png)
